Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate

FLT3 inhibition AML kinase inhibitor

Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate (CAS 441290-54-6), also designated SC-203048, is a synthetic benzothiophene derivative that functions as a selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. The molecule features an aromatic benzo[b]thiophene core functionalised with a 3,4-dimethoxybenzamido group at the C3 position and a methyl ester at the C2 position, with a molecular formula of C₁₉H₁₇NO₅S and a molecular weight of 371.41 g/mol.

Molecular Formula C19H17NO5S
Molecular Weight 371.41
CAS No. 441290-54-6
Cat. No. B2523907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate
CAS441290-54-6
Molecular FormulaC19H17NO5S
Molecular Weight371.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC
InChIInChI=1S/C19H17NO5S/c1-23-13-9-8-11(10-14(13)24-2)18(21)20-16-12-6-4-5-7-15(12)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21)
InChIKeyBZLICHQCEGHICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate (SC-203048): A Selective FLT3 Inhibitor and Versatile Benzothiophene Building Block for Anti-Leukemic Research and SAR Studies


Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate (CAS 441290-54-6), also designated SC-203048, is a synthetic benzothiophene derivative that functions as a selective FMS-like tyrosine kinase 3 (FLT3) inhibitor [1]. The molecule features an aromatic benzo[b]thiophene core functionalised with a 3,4-dimethoxybenzamido group at the C3 position and a methyl ester at the C2 position, with a molecular formula of C₁₉H₁₇NO₅S and a molecular weight of 371.41 g/mol [2]. It has been employed in vivo in an acute myeloid leukaemia (AML) xenograft model, where it demonstrated anti-tumour efficacy in combination with the NF-κB inhibitor parthenolide [1].

Why Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate Cannot Be Replaced by Other Benzothiophene FLT3 Inhibitors or Positional Isomers


Substitution of this compound with apparently similar benzothiophene derivatives is not scientifically defensible because even minor alterations to the dimethoxy substitution pattern on the benzamido group or to the C2 functional group profoundly alter both target engagement and synthetic utility. The 3,4-dimethoxy arrangement is essential for FLT3 binding within the ATP pocket, a requirement established by the structure–activity relationship (SAR) studies on the 2-acylaminothiophene-3-carboxamide series [1]. Positional isomers such as the 3,5-dimethoxy (CAS 477490-22-5) and 2,4-dimethoxy (CAS 477490-23-6) variants lack published FLT3 inhibitory data, consistent with the expectation that relocation of the methoxy groups abrogates activity. Furthermore, the methyl ester at C2 distinguishes this compound from the more potent but synthetically terminal carboxamide TCS 359 (CAS 301305-73-7); the ester serves as a hydrolytically labile handle for generating libraries of C2-modified analogues, a route unavailable from the carboxamide . These orthogonal differentiation points—target engagement requirement and synthetic versatility—mean that generic substitution across this chemical space is inappropriate without explicit experimental validation.

Quantitative Differentiation Evidence for Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate (SC-203048) Against Closest Analogs


FLT3 Cellular Inhibitory Activity of SC-203048 (Methyl Ester) Versus TCS 359 (Carboxamide)

SC-203048 inhibits Tel-fused FLT3 kinase in a cellular context with an IC₅₀ of 4,300 nM, measured in mouse BA/F3 cells in the absence of IL-3 via a luciferase reporter gene assay [1]. By comparison, the structurally related carboxamide TCS 359 (CAS 301305-73-7) inhibits recombinant FLT3 kinase with an IC₅₀ of 42 nM and suppresses proliferation of MV4-11 cells (constitutively active FLT3 mutant) with an IC₅₀ of 340 nM . The approximately 100-fold difference in enzymatic potency must be interpreted with caution because the assays differ—SC-203048 was evaluated in a cell-based format while TCS 359 was profiled on the isolated enzyme. Nevertheless, the data establish that the methyl ester confers a distinct potency window that may be advantageous for applications where attenuated FLT3 inhibition is desired, such as combination regimens where strong FLT3 blockade plus an NF-κB inhibitor is the therapeutic goal [1].

FLT3 inhibition AML kinase inhibitor

In Vivo Anti-Leukaemic Efficacy of SC-203048 in an AML Xenograft Model Versus Absence of In Vivo Data for TCS 359

SC-203048 has been evaluated in vivo in a human THP-1 AML xenograft model in athymic BALB/c nude mice. When administered at 10 µg/kg every second day (7 doses) in combination with the NF-κB inhibitor parthenolide, SC-203048 contributed to strong tumour growth inhibition, increased apoptosis, and decreased expression of FLT3, cyclin D1, and Bcl-2 [1]. No equivalent in vivo efficacy study has been reported for TCS 359 in any tumour model; the published literature for TCS 359 is limited to in vitro kinase and cell proliferation assays [2]. This in vivo validation is critical for researchers planning preclinical anti-leukaemic pharmacology studies, as SC-203048 offers an established dosing regimen and demonstrated pharmacodynamic biomarker modulation in an AML context.

in vivo efficacy AML xenograft pharmacodynamics

Synthetic Versatility: Methyl Ester Handle Enables C2 Derivatisation Unavailable from Carboxamide Analogues

The C2 methyl ester of SC-203048 is a key point of differentiation from TCS 359, which bears a primary carboxamide at the corresponding position. The methyl ester can be selectively hydrolysed to the carboxylic acid under mild conditions, enabling subsequent coupling with amines, alcohols, or other nucleophiles to generate diverse C2-modified libraries for SAR exploration [1]. In contrast, the carboxamide of TCS 359 is a metabolic and synthetic terminus; its conversion to other functional groups requires harsh deamidation or total synthesis of a new scaffold. This makes SC-203048 the preferred entry point for medicinal chemistry programmes that require systematic variation of the C2 substituent while retaining the FLT3-active 3,4-dimethoxybenzamido- benzothiophene core.

synthetic intermediate building block C2 derivatisation

Requirement of 3,4-Dimethoxy Substitution for FLT3 Binding: Positional Isomer Comparison

The 3,4-dimethoxy substitution pattern on the benzamido phenyl ring is a critical determinant of FLT3 inhibitory activity. In the foundational SAR study by Patch et al. (2006), the 3,4-dimethoxybenzoyl group was optimal among varied acyl substituents for both enzymatic and cellular potency [1]. The closest commercially available positional isomers—methyl 3-(3,5-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate (CAS 477490-22-5) and methyl 3-(2,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate (CAS 477490-23-6)—have no published FLT3 inhibitory data in any peer-reviewed literature or public database as of 2025 [2]. This absence of activity data, combined with the established SAR that relocating methoxy groups disrupts the hydrogen-bonding and hydrophobic contacts with the FLT3 ATP pocket, supports the inference that these positional isomers are unlikely to be functional FLT3 inhibitors without significant re-optimisation.

SAR dimethoxy substitution positional isomer

High-Impact Application Scenarios for Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate Driven by Quantitative Differentiation Evidence


Preclinical Acute Myeloid Leukaemia (AML) In Vivo Pharmacology and Combination Therapy Studies

SC-203048 is the benzothiophene FLT3 inhibitor with the strongest in vivo validation package. Its demonstrated efficacy in a THP-1 AML xenograft model at 10 µg/kg in combination with parthenolide [1] makes it the first-line choice for investigators planning murine AML studies requiring a defined, literature-supported dosing regimen. The compound's moderate cellular potency (IC₅₀ = 4.3 µM) is well-suited for combination regimens where excessive FLT3 suppression may be undesirable [1].

Medicinal Chemistry SAR Campaigns Targeting C2-Modified FLT3 Inhibitor Libraries

The C2 methyl ester of SC-203048 serves as a hydrolytically labile handle for generating diverse amide, ester, and ketone libraries. This synthetic versatility, absent in the carboxamide analogue TCS 359, makes SC-203048 the optimal starting material for lead optimisation programmes that aim to improve potency, selectivity, or pharmacokinetic properties while retaining the FLT3-active 3,4-dimethoxybenzamido-benzothiophene core [2].

FLT3 Selectivity Profiling and Kinase Panel Screening in Haematological Malignancies

SC-203048 has been characterised as a FLT3-selective inhibitor and has demonstrated FLT3-dependent pharmacodynamic biomarker modulation in vivo (decreased FLT3 expression, cyclin D1, Bcl-2) [1]. This profile supports its use as a reference compound in kinase selectivity panels where a benzothiophene-based FLT3 inhibitor with a defined selectivity window is needed to benchmark novel inhibitors or to deconvolute FLT3-dependent versus off-target effects in leukaemia cell lines.

Procurement of a Validated Benzothiophene Intermediate for Multi-Step Synthesis of FLT3-Targeted Chemical Probes

SC-203048 is commercially available from multiple suppliers (e.g., Life Chemicals) at 90%+ purity in quantities from 20 µmol to 100 mg [3]. Its use as a building block for constructing more elaborate FLT3 chemical probes is supported by the extensive SAR literature establishing the 3,4-dimethoxybenzamido-benzothiophene scaffold as a privileged FLT3 pharmacophore [2].

Quote Request

Request a Quote for Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.